molecular formula C10H16Cl2N4 B1378630 6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride CAS No. 1394718-44-5

6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride

Cat. No. B1378630
CAS RN: 1394718-44-5
M. Wt: 263.16 g/mol
InChI Key: NOOSTHKGRDQLLJ-UHFFFAOYSA-N
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Description

“6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride” is a chemical compound with the CAS Number: 1394718-44-5 . It has a molecular weight of 263.17 and its IUPAC name is 6-(1-pyrrolidinyl)-3-pyridinecarboximidamide dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N4.2ClH/c11-10(12)8-3-4-9(13-7-8)14-5-1-2-6-14;;/h3-4,7H,1-2,5-6H2,(H3,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound’s exact mass is 191.105862047 g/mol . It has a topological polar surface area of 59.2 Ų .

Scientific Research Applications

Crystallography and Molecular Structure

Studies in crystallography have focused on understanding the molecular and crystal structures of compounds similar to "6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride". For example, researchers have elucidated the crystal structures of N′-aminopyridine-2-carboximidamide and its derivatives, revealing intermolecular N—H⋯N hydrogen-bonding interactions that form complex two-dimensional networks or chains, highlighting the significance of these compounds in forming structured molecular assemblies (Francois Eya’ane Meva et al., 2017).

Material Science and Hydrogen Bonding

In material science, specific derivatives of "this compound" have been explored for their ability to engage in hydrogen bonding, leading to the creation of metal complexes and hydrogen-bonded crystals. Such compounds are designed to chelate metals like Ag(I), forming cationic chelates that are integral to engineering hydrogen-bonded crystals with potential applications in materials chemistry (A. Duong et al., 2011).

Organic Synthesis and Antimicrobial Activity

In the field of organic synthesis, derivatives of "this compound" have been synthesized and shown to possess antimicrobial activity. This includes the creation of pyrimidine derivatives and their application in the development of new antimicrobial agents, showcasing the compound's utility in medicinal chemistry and drug development (Chetan C. Rathod & M. Solanki, 2018).

Coordination Chemistry

Research in coordination chemistry has highlighted the synthesis and characterization of stable betainic pyrimidinaminides, including those derived from "this compound". These compounds are involved in forming complexes with metals, contributing to the understanding of metal-ligand interactions which are crucial for the development of catalytic systems and sensors (A. Schmidt, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm to health . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely .

properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.2ClH/c11-10(12)8-3-4-9(13-7-8)14-5-1-2-6-14;;/h3-4,7H,1-2,5-6H2,(H3,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOSTHKGRDQLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
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6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 3
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6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 4
6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 5
6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 6
6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride

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